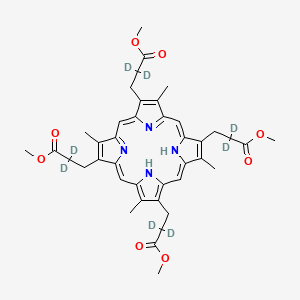
Coproporphyrin I tetramethyl ester-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coproporphyrin I tetramethyl ester-d8 is a deuterated form of Coproporphyrin I tetramethyl ester, a porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. The deuterated form is often used in scientific research to study metabolic pathways and mechanisms due to its stability and distinguishable isotopic signature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Coproporphyrin I tetramethyl ester-d8 typically involves the esterification of Coproporphyrin I with methanol-d4 (deuterated methanol) in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification. The product is then purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The purification process is also scaled up, often involving large-scale chromatography or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Coproporphyrin I tetramethyl ester-d8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can convert it into other porphyrin forms with different oxidation states.
Substitution: Substitution reactions can occur at the peripheral positions of the porphyrin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various porphyrin derivatives with altered functional groups or oxidation states, which can be used for further chemical or biological studies.
Aplicaciones Científicas De Investigación
Coproporphyrin I tetramethyl ester-d8 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of porphyrins.
Biology: It helps in understanding the role of porphyrins in biological systems, including their involvement in metabolic pathways.
Medicine: It is used in the development of diagnostic assays and therapeutic agents, particularly in the study of diseases related to porphyrin metabolism.
Industry: It is used in the manufacturing of dyes and pigments, as well as in the development of photodynamic therapy agents.
Mecanismo De Acción
The mechanism of action of Coproporphyrin I tetramethyl ester-d8 involves its interaction with various molecular targets and pathways. In biological systems, it can bind to proteins and enzymes involved in heme biosynthesis and degradation. The deuterated form allows for precise tracking and analysis of these interactions using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Comparación Con Compuestos Similares
Similar Compounds
Coproporphyrin I tetramethyl ester: The non-deuterated form, used in similar applications but without the isotopic labeling.
Coproporphyrin III tetramethyl ester: Another porphyrin derivative with different substitution patterns on the porphyrin ring.
Protoporphyrin IX: A naturally occurring porphyrin involved in heme biosynthesis.
Uniqueness
The uniqueness of Coproporphyrin I tetramethyl ester-d8 lies in its deuterated nature, which provides stability and allows for detailed isotopic studies. This makes it particularly valuable in research applications where precise tracking of metabolic pathways and interactions is required.
Propiedades
Fórmula molecular |
C40H46N4O8 |
|---|---|
Peso molecular |
718.9 g/mol |
Nombre IUPAC |
methyl 2,2-dideuterio-3-[7,12,17-tris(2,2-dideuterio-3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C40H46N4O8/c1-21-25(9-13-37(45)49-5)33-18-30-23(3)27(11-15-39(47)51-7)35(43-30)20-32-24(4)28(12-16-40(48)52-8)36(44-32)19-31-22(2)26(10-14-38(46)50-6)34(42-31)17-29(21)41-33/h17-20,41-42H,9-16H2,1-8H3/i13D2,14D2,15D2,16D2 |
Clave InChI |
GUNJUBKEECHMKZ-DBVREXLBSA-N |
SMILES isomérico |
[2H]C([2H])(CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC([2H])([2H])C(=O)OC)C)CC([2H])([2H])C(=O)OC)C)CC([2H])([2H])C(=O)OC)C)C(=O)OC |
SMILES canónico |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)OC)C)C(=C4C)CCC(=O)OC)C(=C3C)CCC(=O)OC)CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


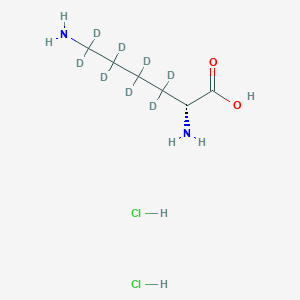
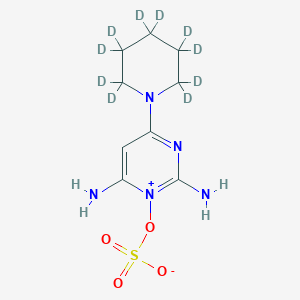
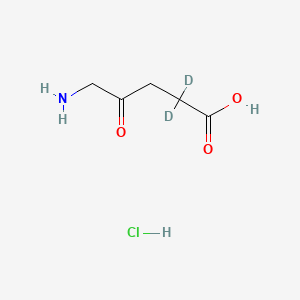


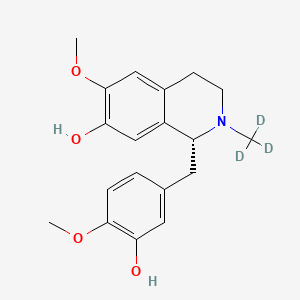
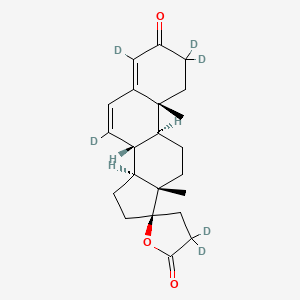
![[(2R,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12410218.png)
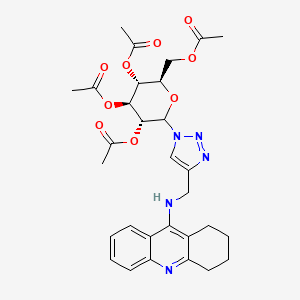
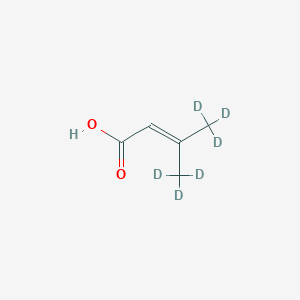
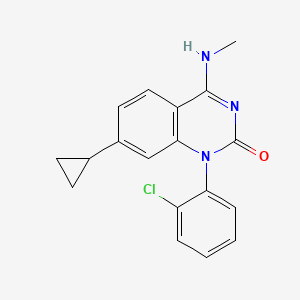
![N-[4-[(4-fluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide](/img/structure/B12410243.png)
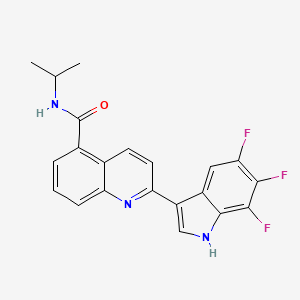
![3-(4-hydroxyphenyl)-1-[2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B12410251.png)
